molecular formula C14H8BrNO2S B2992050 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-85-3

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2992050
CAS No.: 877811-85-3
M. Wt: 334.19
InChI Key: OETKRXWMAKTOSD-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one is a specialized chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a benzoisothiazol-3-one scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities . The incorporation of the 2-bromobenzoyl group presents a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and create targeted molecular libraries. Benzoisothiazol-3-one derivatives are recognized as key intermediates in the synthesis of compounds with potential antifungal, anxiolytic, and psychotropic properties . As a functionalized derivative, this reagent is valuable for probing biochemical pathways, developing enzyme inhibitors, and constructing more complex heterocyclic systems. It is supplied as a high-purity solid for use in organic synthesis and biochemical assay development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKRXWMAKTOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-bromobenzoyl chloride with benzo[c]isothiazol-3(1H)-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while oxidation might introduce a carboxyl group.

Scientific Research Applications

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the isothiazolone ring significantly impacts physical properties. A comparison of key analogs is provided below:

Compound Name Substituent Position/Type Oxidation State Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
1-(2-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one C-1 (2-bromobenzoyl) Non-oxidized Not reported ~336.18 Not reported
Saccharin (1,1-dioxide) H 1,1-dioxide 229 183.18 Sweetening agent
2-Pentylbenzo[d]isothiazol-3(2H)-one-1-oxide C-2 (pentyl) 1-oxide — (oil) 251.37 Antifungal, anxiolytic
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide C-6 (Br) 1,1-dioxide Not reported 262.08 Antimicrobial
2-(4-Chlorophenyl)-2-oxoethyl derivative C-2 (aryl ketone) 1,1-dioxide Solid (exact mp N/A) 335.77 Lab use (biological studies)

Key Observations :

  • Oxidation State: The 1,1-dioxide derivatives (e.g., saccharin) exhibit higher polarity and water solubility compared to non-oxidized or mono-oxidized analogs .
  • Halogen Effects : Bromine substituents (e.g., 6-bromo derivative) increase molecular weight and may enhance antimicrobial activity via halogen bonding .

Biological Activity

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one is a heterocyclic compound characterized by its unique structure, which combines a bromobenzoyl group with a benzo[c]isothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. The molecular formula of this compound is C14H8BrN2OS, and it exhibits properties that may be leveraged in various fields of medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminobenzenethiol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The product is then purified and characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate moderate antibacterial properties against gram-positive bacteria, with MIC ranging from 6 to 100 µg/ml. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococci, while exhibiting no activity against gram-negative bacteria such as Escherichia coli at concentrations up to 100 µg/ml .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/ml)
Staphylococcus aureus6-100
Staphylococcus epidermidis6-100
Bacillus subtilisModerate
E. coli>100
Saccharomyces cerevisiaeModerate
Cryptococcus neoformansModerate

The mechanism underlying its antimicrobial activity is believed to involve disruption of the cell membrane of target organisms, although further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationship

The biological activity of compounds similar to this compound can be influenced by structural modifications. For example, hybrid molecules combining benzenesulfonamides with isothiazole derivatives have been shown to exhibit enhanced antibacterial properties. These findings suggest that the presence and positioning of substituents on the isothiazole ring can significantly affect biological activity .

Case Studies

Several studies have explored the biological applications of derivatives related to this compound:

  • Antibacterial Activity : A study evaluated various derivatives for their antibacterial efficacy against strains such as MRSA. The results indicated that certain modifications led to improved potency compared to the parent compound.
  • Antifungal Activity : Research indicated that specific derivatives could inhibit growth in fungal strains like Saccharomyces cerevisiae and Cryptococcus neoformans, highlighting the versatility of these compounds in treating infections beyond bacterial pathogens .

Q & A

Basic: What synthetic routes are available for 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one, and how can reaction conditions be optimized for higher yields?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-mercaptobenzoic acid derivatives with bromobenzoyl precursors using diphenyl phosphoryl azide as a coupling agent . Key optimization factors include:

  • Temperature control : Maintaining 0–5°C during azide activation prevents side reactions.
  • Solvent selection : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is preferred for stabilizing intermediates .
  • Catalyst use : Triethylamine (TEA) aids in deprotonation, while p-toluenesulfonyl chloride accelerates coupling .
    Validate purity via GC or HPLC (>98%) and monitor intermediates using thin-layer chromatography (TLC) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

  • Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) using NIST Standard Reference Database 69 for cross-validation .
  • NMR : ¹H/¹³C NMR identifies bromobenzoyl and isothiazolone moieties. For ambiguous signals, employ 2D techniques (COSY, HSQC) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, crystal packing) via single-crystal analysis .
    If data conflicts (e.g., unexpected splitting in NMR), re-examine solvent effects or consider isotopic impurities.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Exposure mitigation : Use fume hoods, NIOSH-certified respirators, and nitrile gloves to avoid inhalation/skin contact .
  • Toxicity management : Monitor for respiratory distress or dermatitis; pre-employment pulmonary function tests are advised for at-risk personnel .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration (UN3077, Class 9) to prevent aquatic toxicity .

Advanced: How can researchers design experiments to evaluate the compound’s antimicrobial efficacy against multidrug-resistant pathogens?

Answer:

  • In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against ESKAPE pathogens .
  • Mechanistic studies : Perform time-kill assays and electron microscopy to assess membrane disruption.
  • Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiating effects via checkerboard assays .
    Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial activity from general toxicity.

Advanced: What methodologies are suitable for analyzing the environmental fate and ecotoxicological impact of this compound?

Answer:

  • Degradation studies : Simulate hydrolysis/photolysis under UV light (λ = 254 nm) and analyze breakdown products via LC-QTOF-MS .
  • Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) to measure bioconcentration factors (BCFs) .
  • Trophic transfer : Model food-chain magnification in aquatic ecosystems using EPA EPI Suite .
    Prioritize metabolites with persistent aromatic rings or brominated fragments for ecotoxicity screening.

Advanced: How can density functional theory (DFT) predict the compound’s reactivity in different solvents or under catalytic conditions?

Answer:

  • Solvent modeling : Compare polarizable continuum models (PCM) for DMSO vs. water to simulate solvation effects on electrophilicity .
  • Transition-state analysis : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map SN2 pathways for bromobenzoyl substitution .
  • Catalyst screening : Evaluate Pd(PPh₃)₄ vs. CuI ligands for Suzuki-Miyaura coupling using frontier molecular orbital (FMO) theory .
    Validate predictions with kinetic experiments (e.g., Arrhenius plots) to correlate computational and empirical data.

Advanced: How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Answer:

  • SAR analysis : Replace the bromine atom with electron-withdrawing groups (e.g., -NO₂) to test antibacterial potency .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability and reduce hepatic toxicity .
  • In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for bacterial DNA gyrase .
    Validate toxicity via Ames test (OECD 471) and micronucleus assay (OECD 487) for genotoxicity risks .

Advanced: What experimental and theoretical approaches reconcile discrepancies in reported biological activities of benzisothiazolone derivatives?

Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., MIC ranges) and apply ANOVA to identify strain-specific variability .
  • Crystal structure alignment : Compare X-ray data (e.g., CCDC entries) to assess conformational impacts on activity .
  • QSAR modeling : Develop partial least squares (PLS) models correlating logP, polar surface area, and bioactivity .
    Address contradictions by standardizing assay conditions (e.g., inoculum size, growth media) .

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